4-Bromo-1-methylindoline-2,3-dione
Overview
Description
4-Bromo-1-methylindoline-2,3-dione is an organic compound with the chemical formula C₉H₇BrNO₂. It is also known as BMD or NSC 34150. This compound has a molecular weight of 240.06 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-methylindoline-2,3-dione is represented by the InChI code1S/C9H6BrNO2/c1-11-6-4-2-3-5 (10)7 (6)8 (12)9 (11)13/h2-4H,1H3
. The InChI key is YIXIWKWPNPKAKX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
4-Bromo-1-methylindoline-2,3-dione has a molecular weight of 240.06 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Cancer Research
4-Bromo-1-methylindoline-2,3-dione: has been identified as a compound with potential applications in cancer research. Studies have shown that indole derivatives, which include this compound, exhibit cytotoxic activity against various cancer cell lines . The presence of a bromo group at the 4th position is associated with increased cytotoxicity, making it a valuable candidate for developing new anticancer therapies.
Microbial Infection Treatment
The indole core of 4-Bromo-1-methylindoline-2,3-dione is also significant in the treatment of microbial infections. Indole derivatives are known to possess antimicrobial properties, and their application in creating new drugs to combat resistant strains of bacteria and other pathogens is a promising area of research .
properties
IUPAC Name |
4-bromo-1-methylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-6-4-2-3-5(10)7(6)8(12)9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXIWKWPNPKAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651479 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methylindoline-2,3-dione | |
CAS RN |
884855-67-8 | |
Record name | 4-Bromo-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40651479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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